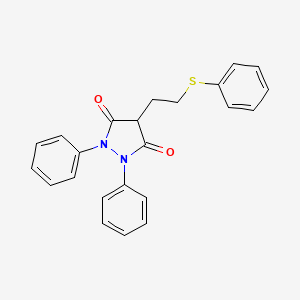

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

1,2-diphenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c26-22-21(16-17-28-20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXGMUJUXKCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCSC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190808 | |

| Record name | G 25671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3736-92-3 | |

| Record name | 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 25671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G 25671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | G-25671 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH57G6G6BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfinpyrazone sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

A solution of the precursor dianilide is combined with PIDA (2.5 equivalents) and triethylamine (3 equivalents) in tetrahydrofuran (THF) at 0°C. After stirring at room temperature for 2 hours, the reaction mixture is quenched with water and extracted with ethyl acetate. Purification via column chromatography (petroleum ether/ethyl acetate gradient) yields the target compound as a white solid.

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Yield | High (exact % not specified) |

| Melting Point | 100–102°C (lit. 111.5°C) |

Key Notes :

-

The melting point discrepancy (100–102°C vs. 111.5°C) may arise from differences in crystallization conditions or purity.

-

PIDA acts as an oxidant, facilitating the formation of the N–N bond while maintaining selectivity over competing side reactions.

Historical Context and Alternative Approaches

While the PIDA method is modern, earlier routes relied on condensation reactions of thioketones or thioesters with hydrazine derivatives. For example, the compound’s use as a precursor to sulfinpyrazone (a uricosuric agent) implies historical synthesis via:

| Challenge | Resolution |

|---|---|

| Sulfur compatibility | Use of inert solvents (e.g., glacial acetic acid) |

| Byproduct formation | Column chromatography purification |

Physicochemical Properties and Purification

The compound’s low water solubility (1.6 g/L) necessitates organic solvents for isolation. Post-synthesis, crystallization from ethanol or acetone is commonly employed to achieve high purity.

| Property | Value |

|---|---|

| Molecular Weight | 388.48 g/mol |

| Density | 1.1587 (estimated) |

| Refractive Index | 1.6000 (estimated) |

| pKa | 3.45 ± 0.10 |

Scalability and Industrial Relevance

Large-scale production faces challenges in oxidizing agents’ selectivity , as seen in patents where Caro’s acid (peroxymonosulfuric acid) is preferred over hydrogen peroxide for sulfoxide synthesis. Although these patents focus on downstream oxidation, they indirectly validate the scalability of the sulfide precursor’s synthesis.

Analytical Characterization

Modern techniques confirm structure and purity:

Analyse Chemischer Reaktionen

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the phenylthioethyl group.

Substitution: Nucleophilic substitution reactions can occur at the phenylthioethyl group, where nucleophiles like amines or thiols replace the phenylthio group.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Common Name : 1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione

- CAS Number : 3736-92-3

- Molecular Formula : C23H20N2O2S

- Molecular Weight : 388.48 g/mol

- Density : 1.32 g/cm³

- Boiling Point : 538°C at 760 mmHg

- Flash Point : 279.2°C

Structural Characteristics

The compound features a pyrazolidine ring system with phenyl and thioethyl substituents, contributing to its reactivity and biological activity.

Pharmacological Research

This compound has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that pyrazolidine derivatives exhibit anti-inflammatory activity. This compound has been studied for its ability to inhibit cyclooxygenase enzymes, thereby reducing inflammation .

- Antioxidant Activity : The compound has shown promise as an antioxidant, which can help mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other pharmaceuticals and chemical compounds:

- Synthesis of Sulfinpyrazone Derivatives : It is used to synthesize sulfinpyrazone and related compounds, which are known for their uricosuric properties and are used in treating gout .

Biochemical Studies

Research has explored the metabolic pathways and human metabolites associated with this compound:

- Metabolism Studies : Investigations into how the body metabolizes this compound reveal insights into its pharmacokinetic properties. Notable metabolites include sulfinpyrazone derivatives that have implications in drug efficacy and safety .

Case Study 1: Anti-inflammatory Effects

A study published in Tetrahedron demonstrated that derivatives of pyrazolidine compounds, including this compound, effectively inhibited the activity of cyclooxygenase enzymes in vitro. These findings suggest a potential pathway for developing new anti-inflammatory drugs.

Case Study 2: Synthesis of Uricosuric Agents

Research conducted by Geigy A.G. highlighted the synthesis of sulfinpyrazone from this compound as a key step in creating effective treatments for gout. The study detailed the reaction conditions and yields obtained during the synthesis process, showcasing its utility in pharmaceutical chemistry .

Wirkmechanismus

The mechanism of action of 1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylthioethyl group can modulate the compound’s binding affinity to these targets, influencing biological pathways related to inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Pyrazolidine-3,5-dione Derivatives

Structural and Functional Group Variations

Pyrazolidine-3,5-dione derivatives differ in substituents at position 4 and sulfur oxidation states, significantly altering their chemical and pharmacological profiles. Key analogs include:

Table 1: Structural and Functional Comparison

Pharmacological and Stability Comparisons

A. Anti-inflammatory Activity and Toxicity

- 1,2-Diphenyl-4-(2-phenylthioethyl) derivative : Exhibits anti-edema activity but with a narrow therapeutic index. Doses suppressing formalin-induced edema by 50% were lethal in 23% of test animals, comparable to phenylbutazone .

- Sulfinpyrazone : Clinically tolerated with established safety for chronic use in gout management, suggesting sulfinyl modification reduces toxicity .

B. Chemical Stability

- Prenazone Sodium : Degrades in aqueous solutions at 80°C under aerobic/anaerobic conditions, yielding hydrazide derivatives (e.g., N,N'-diphenylhydrazides) and azobenzene .

- Sulfinpyrazone : Stable under standard storage conditions (-80°C in DMSO) , while the thioether analog (3736-92-3) lacks degradation data in the provided evidence.

C. Physicochemical Properties

Key Research Findings

Toxicity vs. Efficacy : The thioether derivative’s toxicity limits therapeutic use despite anti-inflammatory potency, highlighting the need for structural optimization .

Degradation Pathways : Prenazone’s decomposition into azobenzene underscores the instability of prenyl-substituted pyrazolidinediones in aqueous media .

Sulfur Oxidation State : Sulfinyl (S⁺²) derivatives balance solubility and safety, making them preferable for drug development over thioether (S⁰) or sulfonyl (S⁺⁴) analogs .

Biologische Aktivität

1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione, commonly referred to as Sulfinpyrazone sulfide or G 25671, is a compound with notable pharmacological properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C23H20N2O2S

- Molar Mass : 388.48 g/mol

- CAS Number : 3736-92-3

- Density : 1.32 g/cm³

- Melting Point : 111.5°C

- Boiling Point : 538°C at 760 mmHg

- Water Solubility : 1.6 g/L

The primary mechanism of action for this compound involves its role as an anti-inflammatory and analgesic agent. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), but with unique structural attributes that may confer additional benefits or side effects.

Pharmacological Effects

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various animal models. For instance, studies have demonstrated its efficacy in reducing edema in carrageenan-induced paw edema models.

- Analgesic Properties : Research indicates that it possesses analgesic properties comparable to traditional analgesics like aspirin and ibuprofen. It has been effective in alleviating pain in both acute and chronic settings.

- Cardiovascular Effects : There is evidence suggesting that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing platelet aggregation, which is crucial for preventing thrombotic events .

Case Studies and Research Findings

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and allergic reactions, which are common with many NSAIDs.

Q & A

Basic: What are the established synthetic routes for 1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione, and what critical parameters influence yield?

Answer:

Synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach is the coupling of pyrazolidine-dione precursors with sulfur-containing ethyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using boronic acids) . Key parameters include:

- Temperature control : Reactions often require precise thermal conditions (e.g., 90–105°C) to avoid side reactions like over-oxidation or decomposition .

- Catalyst selection : Pd(PPh₃)₄ is frequently used for aryl coupling, but its efficiency depends on solvent polarity and base (e.g., K₂CO₃ in toluene/EtOH) .

- Purification : Chromatography or recrystallization is critical due to byproducts from competing pathways (e.g., incomplete thioether formation) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrazolidine-dione core and substituent positions. For example, the deshielded protons on the thioethyl group appear as distinct triplets (δ ~2.8–3.2 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., 308.11600 g/mol for analogous structures) confirms molecular formula and fragmentation patterns .

- HPLC with UV detection : Useful for purity assessment, especially when residual solvents (e.g., THF, toluene) are present. Buffered mobile phases (e.g., ammonium acetate at pH 6.5) improve peak resolution .

Advanced: How can computational modeling resolve contradictory reactivity data in thioether-substituted pyrazolidine-diones?

Answer:

Contradictions in reactivity (e.g., unexpected regioselectivity in cycloadditions) can arise from steric effects or electronic perturbations. Methodological steps include:

- DFT calculations : Evaluate transition-state energies to identify dominant pathways (e.g., sulfur lone-pair interactions with the dione carbonyl) .

- Molecular docking : Predict binding affinities if the compound interacts with biological targets (e.g., enzymes), correlating with experimental IC₅₀ values .

- Solvent modeling : COSMO-RS simulations assess solvent effects on reaction kinetics, clarifying discrepancies between polar/aprotic conditions .

Advanced: What experimental strategies mitigate competing side reactions during functionalization of the pyrazolidine-dione core?

Answer:

- Protecting group chemistry : Temporarily block reactive sites (e.g., carbonyl groups) using silyl ethers or acetals before introducing thioethyl or phenyl groups .

- Stepwise functionalization : Prioritize sulfur incorporation (via nucleophilic substitution) before aryl coupling to reduce steric hindrance .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thiolate intermediates) and adjust reagent stoichiometry dynamically .

Advanced: How do structural modifications (e.g., substituent electronegativity) impact the compound’s stability and bioactivity?

Answer:

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase dione electrophilicity, enhancing reactivity but reducing thermal stability. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the core but may reduce binding affinity .

- Steric effects : Bulky substituents on the thioethyl chain (e.g., tert-butyl) hinder π-π stacking, altering solubility and crystallinity .

- Bioactivity correlations : SAR studies require systematic variation of substituents followed by enzymatic assays (e.g., inhibition of cyclooxygenase isoforms) .

Basic: What safety and handling protocols are critical for this compound’s lab-scale synthesis?

Answer:

- Ventilation : Use fume hoods due to volatile solvents (e.g., THF, toluene) and potential sulfur byproducts (e.g., H₂S) .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid latex due to solvent permeability .

- Waste disposal : Neutralize acidic/basic residues (e.g., KOH/EtOH mixtures) before aqueous disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic or degradation pathways?

Answer:

- Synthesis of labeled analogs : Introduce ¹³C at the dione carbonyl via labeled precursors (e.g., ¹³C-KCN in cyclization steps) .

- Tracing studies : Use LC-MS/MS to track labeled fragments in biological matrices (e.g., liver microsomes) and identify primary degradation products .

- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., hydrolysis) between labeled/unlabeled compounds to pinpoint rate-determining steps .

Advanced: What statistical methods resolve batch-to-batch variability in crystallinity and purity?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize crystallization conditions (e.g., antisolvent ratio, cooling rate) .

- Multivariate analysis (PCA/PLS) : Correlate process parameters (e.g., stirring speed, solvent polarity) with XRD crystallinity data .

- Control charts : Monitor purity trends (via HPLC) and implement corrective actions (e.g., rework steps) for out-of-spec batches .

Basic: What theoretical frameworks guide the study of this compound’s electronic properties?

Answer:

- Frontier Molecular Orbital (FMO) theory : Predicts sites of electrophilic/nucleophilic attack based on HOMO-LUMO gaps calculated via Gaussian software .

- Hammett substituent constants : Quantify electronic effects of aryl groups on reaction rates (e.g., σ⁺ values for para-substituted phenyl rings) .

- QSAR modeling : Relate logP (e.g., 2.81) to bioavailability using linear free-energy relationships (LFER) .

Advanced: How can mechanistic studies differentiate between radical vs. polar pathways in dione-mediated reactions?

Answer:

- Radical trapping : Add TEMPO or BHT to quench free radicals; observe suppression of product formation via GC-MS .

- Kinetic profiling : Compare rate laws (e.g., zero-order in initiators for polar mechanisms vs. first-order for radical chain reactions) .

- EPR spectroscopy : Detect transient radical intermediates (e.g., thiyl radicals) under inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.